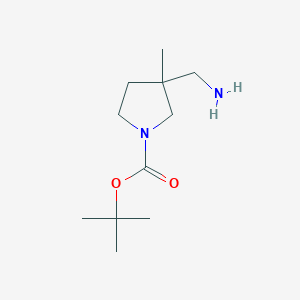
1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses or applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
-
Scientific Field: Plant Physiology
- Application Summary : DCMU is used in the study of photosynthesis in Euglena gracilis Z populations . The compound causes modifications in the pigment system of the organism when grown in medium containing dl-lactate at 27 C in the light .
- Methods of Application : The Euglena gracilis Z populations were grown in medium containing dl-lactate at 27 C in the light, and were exposed to 0.05 to 250 micromolar DCMU . This caused a dramatic drop in chlorophyll content, with the only remaining form being Chl a 673 .
- Results or Outcomes : Light-driven O2 evolution was no longer detectable for the two highest DCMU concentrations tested . The energy-capture cross-section of detectable photosystem II units remained unchanged, although intersystem energy transfer no longer occurred . A recovery phase then occurred, marked by enhanced photosynthetic properties .
-
Scientific Field: Agrochemicals and Organic Synthesis
- Application Summary : DCMU is a phenyl urea pre-emergent agrochemical . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .
- Methods of Application : The specific methods of application or experimental procedures for this use of DCMU are not detailed in the source .
- Results or Outcomes : The outcomes of this application are also not detailed in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : 3,4-Dichlorophenol is a chlorinated derivative of phenol . It is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures for this use of 3,4-Dichlorophenol are not detailed in the source .
- Results or Outcomes : The outcomes of this application are also not detailed in the source .
-
Scientific Field: Pharmaceutical Research
- Application Summary : 1-(3,4-Dichlorophenyl)pyrrolidine is a compound used in pharmaceutical research .
- Methods of Application : The specific methods of application or experimental procedures for this use of 1-(3,4-Dichlorophenyl)pyrrolidine are not detailed in the source .
- Results or Outcomes : The outcomes of this application are also not detailed in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : 3,4-Dichlorophenol is a chlorinated derivative of phenol . It is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures for this use of 3,4-Dichlorophenol are not detailed in the source .
- Results or Outcomes : The outcomes of this application are also not detailed in the source .
-
Scientific Field: Pharmaceutical Research
- Application Summary : 1-(3,4-Dichlorophenyl)pyrrolidine is a compound used in pharmaceutical research .
- Methods of Application : The specific methods of application or experimental procedures for this use of 1-(3,4-Dichlorophenyl)pyrrolidine are not detailed in the source .
- Results or Outcomes : The outcomes of this application are also not detailed in the source .
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.
Direcciones Futuras
This involves identifying areas of further research or potential applications of the compound.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,8,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRUOXMDORXCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one | |
CAS RN |
1208090-93-0 | |
| Record name | 1-(3,4-dichlorophenyl)-2,2-dihydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
